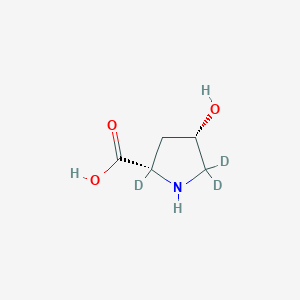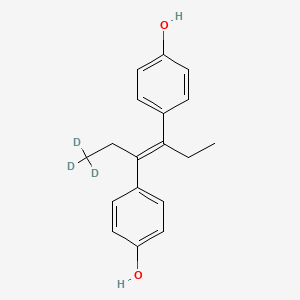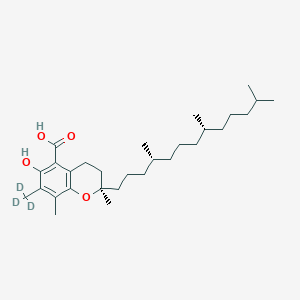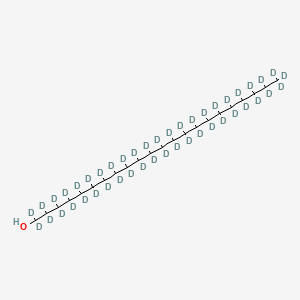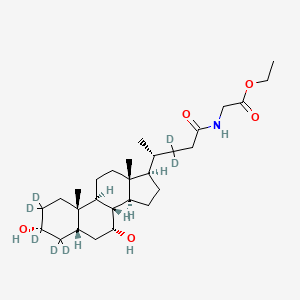
Cholane glycine deriv-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholane glycine deriv-d7 is a deuterated derivative of cholane glycine, a bile acid conjugate. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The deuterium labeling helps in tracking and studying metabolic pathways and mechanisms in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholane glycine deriv-d7 typically involves the deuteration of cholane glycine. This process can be achieved through several steps:
Deuteration of Cholane: Cholane is subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Conjugation with Glycine: The deuterated cholane is then conjugated with glycine through a peptide bond formation. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cholane are deuterated using industrial-scale deuterium exchange reactors.
Automated Conjugation: The deuterated cholane is then conjugated with glycine using automated peptide synthesizers to ensure high yield and purity.
化学反应分析
Types of Reactions
Cholane glycine deriv-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the glycine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of cholane glycine.
Reduction: Reduced forms of cholane glycine.
Substitution: Various substituted cholane derivatives depending on the nucleophile used.
科学研究应用
Cholane glycine deriv-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Employed in studies involving bile acid transport and signaling in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of diagnostic assays and analytical methods for bile acid quantification.
作用机制
The mechanism of action of cholane glycine deriv-d7 involves its role as a bile acid conjugate. It interacts with bile acid receptors and transporters in the liver and intestines, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of these interactions and pathways in metabolic studies.
相似化合物的比较
Similar Compounds
Cholane glycine: The non-deuterated form of cholane glycine.
Cholane taurine: Another bile acid conjugate with taurine instead of glycine.
Deoxycholic acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Cholane glycine deriv-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications where precise tracking is essential.
属性
分子式 |
C28H47NO5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
ethyl 2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1/i6D2,10D2,14D2,19D |
InChI 键 |
NWOAKEWURXDEEX-DNZARTMPSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
规范 SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



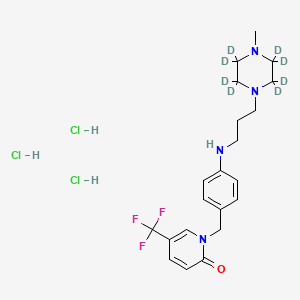
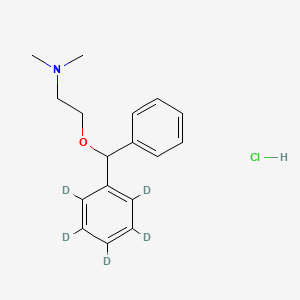
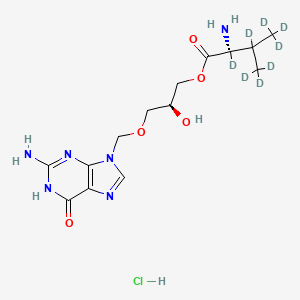
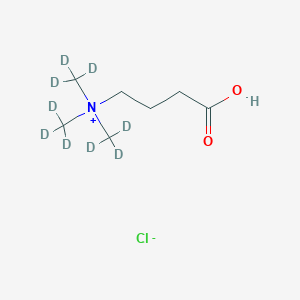

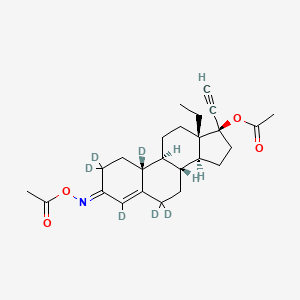
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
